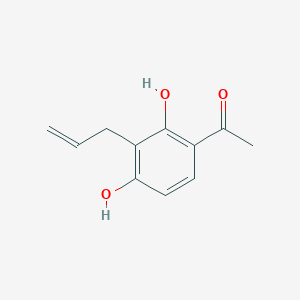

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZFHGSNSIMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379435 | |

| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38987-00-7 | |

| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone and Its Derivatives

Total Synthesis Approaches

The construction of the 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone framework can be achieved through several synthetic routes, primarily involving the strategic introduction of the acetyl and allyl groups onto a resorcinol (B1680541) backbone.

Multi-Step Synthetic Strategies

A common and logical approach to the synthesis of this compound begins with 2,4-dihydroxyacetophenone. This starting material can be allylated at the more acidic 4-hydroxyl group to form 4-allyloxy-2-hydroxyacetophenone. Subsequent thermal or Lewis acid-catalyzed Claisen rearrangement of this intermediate furnishes the desired this compound.

An alternative strategy involves the Fries rearrangement of an appropriate precursor. For instance, resorcinol can be diacylated to resorcinol diacetate, which can then be subjected to a Fries rearrangement to introduce the acetyl group. Subsequent selective allylation and another rearrangement could potentially lead to the target molecule, although this route is often less direct and may present challenges in controlling regioselectivity. The Fries rearrangement of aryl esters is a classic method for the synthesis of hydroxy aryl ketones. jocpr.com This reaction is typically catalyzed by Lewis acids, such as aluminum chloride, and the regioselectivity (ortho- vs. para-acylation) can be influenced by reaction conditions like temperature and solvent. jocpr.comajchem-a.com

A four-step synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, starting from 2-allylphenol, highlights a potential pathway that could be adapted. This synthesis involved nitration, selective bromination, allylation of the phenolic hydroxyl group, and finally, reduction of the nitro group. researchgate.net This demonstrates a strategy of building functionality around a pre-existing allyl group on a phenolic ring.

Key Reactions and Mechanistic Considerations

The Claisen rearrangement is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. purechemistry.org In the context of synthesizing this compound, the key step is the thermal or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 4-allyloxy-2-hydroxyacetophenone.

The reaction is a concerted, pericyclic process that proceeds through a highly ordered, cyclic transition state, typically favoring a chair-like conformation. organic-chemistry.orgresearchgate.net This intramolecular rearrangement involves the migration of the allyl group from the oxygen atom to the ortho-position of the phenolic ring. The mechanism is initiated by the thermal activation of the allyl phenyl ether, leading to the formation of a dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542). spcmc.ac.in The kinetics of the Claisen rearrangement are first-order, and the reaction is known to be accelerated in polar solvents. libretexts.org

Recent studies have explored more environmentally friendly and efficient methods for promoting the Claisen rearrangement. For instance, a zinc-catalyzed procedure for the rearrangement of allyl aryl ethers to o-allylated phenols has been developed, offering a milder alternative to high temperatures. benthamopenarchives.com

Table 1: Comparison of Catalysts for Claisen Rearrangement

| Catalyst/Condition | Temperature | Reaction Time | Yield | Reference |

| Thermal (neat) | 180-220 °C | Several hours | Moderate to Good | spcmc.ac.in |

| AlCl₃ | Room Temp to Reflux | 1-4 hours | Good to Excellent | ajchem-a.com |

| Zn powder | 55 °C | 25-120 min | 70-93% | benthamopenarchives.com |

The allyl group in this compound and its derivatives provides a handle for further functionalization, most notably through the Wacker oxidation. This palladium-catalyzed aerobic oxidation reaction typically converts a terminal alkene into a methyl ketone. The application of Wacker oxidation to functionalized polycyclic cage compounds containing diallyl moieties has been reported to successfully yield methyl ketones. researchgate.net In the context of this compound derivatives, the Wacker oxidation could be employed to transform the allyl group into an acetonyl side chain, thereby opening avenues for the synthesis of more complex structures, such as furanocoumarins or other heterocyclic systems.

The standard Wacker process utilizes a PdCl₂/CuCl₂ catalyst system with oxygen as the terminal oxidant. The mechanism involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by a series of steps including β-hydride elimination and reductive elimination to afford the ketone product.

The acetyl group of this compound is susceptible to a variety of condensation reactions, which are fundamental in carbon-carbon bond formation. sigmaaldrich.com Aldol-type condensations with aromatic aldehydes, for instance, can be used to synthesize chalcone (B49325) derivatives. The synthesis of 2,4-dihydroxy substituted chalcones has been achieved through the aldol (B89426) condensation of 2,4-dihydroxyacetophenone with various benzaldehydes using a SOCl₂/EtOH catalytic system. jocpr.com It is anticipated that this compound would undergo similar reactions to produce C-allylated chalcones.

Furthermore, condensation reactions with other reagents can lead to the formation of various heterocyclic systems. For example, the condensation of a substituted 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) has been shown to lead to the formation of isoflavones. researchgate.net The Knoevenagel condensation of N-allylrhodanine with p-nitrobenzaldehyde is another example of forming complex heterocyclic structures. mdpi.com These examples suggest that the ketone functionality in the target molecule can be a key site for elaboration into diverse chemical scaffolds.

Table 2: Examples of Condensation Reactions with Acetophenone (B1666503) Derivatives

| Acetophenone Derivative | Condensing Agent | Product Type | Catalyst/Conditions | Reference |

| 2,4-Dihydroxyacetophenone | Aromatic Aldehydes | Chalcones | SOCl₂/EtOH | jocpr.com |

| 1-(2,4-Dihydroxyphenyl)ethanone derivative | N,N-Dimethylformamide dimethyl acetal | Isoflavone | Heat | researchgate.net |

| Acetophenone | Dimethyl sulfone | Dienes/Terphenyls | Potassium t-butoxide | nih.gov |

| N-Allylrhodanine | p-Nitrobenzaldehyde | Arylidene rhodanine | Acetic acid, reflux | mdpi.com |

Enantioselective and Stereoselective Synthesis

The development of enantioselective and stereoselective methods for the synthesis of this compound and its derivatives remains a significant challenge. As the parent molecule is achiral, stereocenters would need to be introduced through subsequent transformations of the allyl or acetyl groups, or by employing a chiral precursor or catalyst in the primary synthetic steps.

While no specific enantioselective synthesis of this compound has been reported, the broader field of asymmetric catalysis offers potential strategies. For instance, an enantioselective Claisen rearrangement could theoretically be achieved using chiral Lewis acids or organocatalysts to control the facial selectivity of the allyl group migration. However, achieving high enantioselectivity in aromatic Claisen rearrangements is notoriously difficult.

Alternatively, stereocenters could be introduced at the allyl group through asymmetric dihydroxylation or epoxidation, followed by further transformations. The literature on the enantioselective synthesis of derivatives of 3-allyl-4-(R-phenyl)-N-(R1-phenyl)-thiazole-2-imine, while involving a different core structure, highlights the ongoing efforts to control stereochemistry in molecules containing an allyl group. derpharmachemica.com Asymmetric synthesis of related compounds often relies on established methods for creating chiral centers, but their direct application to this specific acetophenone derivative requires further investigation.

Derivatization Strategies for Analogues and Prodrugs

Modification of Hydroxyl Groups

The presence of two hydroxyl groups with different chemical environments on the phenyl ring of this compound allows for selective modification. The hydroxyl group at the C4 position is typically more acidic and sterically accessible than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity enables regioselective modifications.

One common derivatization strategy is the formation of ethers or esters to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. For instance, selective O-alkylation can be achieved under controlled conditions. Studies on similar 2,4-dihydroxyacetophenones have shown that the use of a mild base and a suitable solvent can favor the alkylation of the more reactive C4 hydroxyl group.

Another approach involves the use of protecting groups to temporarily block one of the hydroxyl groups while the other is being modified. This strategy allows for the synthesis of derivatives with specific substitution patterns that would otherwise be difficult to obtain.

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental transformations for expanding the structural diversity of this compound derivatives. These reactions can be directed at either the hydroxyl groups (O-alkylation/arylation) or potentially at the aromatic ring itself through Friedel-Crafts type reactions, although the latter is less common for highly activated phenolic systems.

Regioselective alkylation of the hydroxyl groups is a key strategy. For 2,4-dihydroxyacetophenones, cesium bicarbonate-mediated alkylation has been shown to be highly effective in generating 4-O-alkylated products with excellent regioselectivity and in high yields. nih.govdigitellinc.comnih.govresearchgate.net This method offers a practical approach for introducing a variety of alkyl groups at the C4 position while leaving the C2 hydroxyl group intact. The choice of base and solvent is crucial in controlling the regioselectivity of the alkylation.

The following table summarizes the regioselective O-alkylation of 2,4-dihydroxyacetophenone, a parent compound to this compound, highlighting the reaction conditions and outcomes.

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| 1,2-dibromoethane | CsHCO₃ | Acetonitrile (B52724) | 1-(2-Hydroxy-4-(2-bromoethoxy)phenyl)ethanone | Good | nih.govdigitellinc.comnih.govresearchgate.net |

| 1,3-dibromopropane | CsHCO₃ | Acetonitrile | 1-(2-Hydroxy-4-(3-bromopropoxy)phenyl)ethanone | Good | nih.govdigitellinc.comnih.govresearchgate.net |

| 1-bromopropane | CsHCO₃ | Acetonitrile | 1-(2-Hydroxy-4-propoxyphenyl)ethanone | Excellent | nih.govdigitellinc.comnih.govresearchgate.net |

| 1-bromobutane | CsHCO₃ | Acetonitrile | 1-(4-Butoxy-2-hydroxyphenyl)ethanone | Excellent | nih.govdigitellinc.comnih.govresearchgate.net |

Incorporation into Heterocyclic Systems

The acetophenone moiety in this compound is a valuable precursor for the construction of various heterocyclic systems, most notably chromones and flavones. These reactions typically proceed through the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by an intramolecular cyclization. wikipedia.orgjocpr.com

The synthesis of 8-allylchromone derivatives has been successfully achieved starting from 3-allyl-2-hydroxyacetophenone, a close structural relative. semanticscholar.org This involves a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position of the chromone (B188151) ring, which can then be further elaborated. semanticscholar.org

The general synthetic route to chromones involves the reaction of the o-hydroxyacetophenone with a suitable reagent to introduce the remaining atoms of the heterocyclic ring. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of an enaminone, which upon acid-catalyzed cyclization yields the chromone core.

Furthermore, condensation of this compound with aromatic aldehydes in the presence of a base (Claisen-Schmidt condensation) affords the corresponding chalcones. wikipedia.orgjocpr.com These chalcones are key intermediates in the synthesis of flavones through oxidative cyclization. researchgate.netnih.gov

The following table outlines some of the heterocyclic systems that can be synthesized from this compound and its derivatives.

| Heterocyclic System | Key Reaction | Intermediate | Reagents |

| Chromone | Vilsmeier-Haack Formylation & Cyclization | 8-allylchromone-3-carboxaldehyde | DMF/POCl₃ |

| Flavone | Claisen-Schmidt Condensation & Oxidative Cyclization | Chalcone | Aromatic aldehyde, Base, then Oxidizing agent (e.g., I₂, H₂O₂) |

| Pyridine (fused) | Friedländer Annulation | 8-allyl-2-aminochromone-3-carboxaldehyde | Active methylene (B1212753) compounds (e.g., malononitrile) |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including derivatives of this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing energy-efficient methods.

One notable green approach is the use of solvent-free reaction conditions. The Claisen-Schmidt condensation to form chalcones, a key step in the synthesis of flavones, can be carried out efficiently under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide. scholarsresearchlibrary.comnih.govrsc.orgekb.eg This method often leads to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solvent-based methods.

Microwave-assisted synthesis is another powerful green chemistry tool that has been applied to the synthesis of heterocyclic compounds. nih.govnih.govresearchgate.netresearchgate.net Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often improved yields. The synthesis of chalcones and various heterocyclic derivatives has been successfully achieved using microwave-assisted, solvent-free conditions, often with the use of solid supports like alumina (B75360) impregnated with reagents. nih.govresearchgate.net

The use of water as a solvent, when feasible, is also a key aspect of green chemistry. While many organic reactions are not compatible with water, certain transformations, such as some condensation reactions, can be performed in aqueous media, thereby avoiding the use of volatile and often toxic organic solvents.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone and Its Analogues

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS is a highly accurate method for determining the elemental composition of a molecule. It can measure the mass of an ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. The molecular formula for 1-(3-allyl-2,4-dihydroxyphenyl)ethanone is C₁₁H₁₂O₃, which corresponds to a monoisotopic mass of 192.0786 Da. An HRMS measurement confirming this exact mass would provide definitive evidence for the compound's elemental composition, distinguishing it from isomers or compounds with the same nominal mass. For instance, HRMS analysis of related 2,4-dihydroxyacetophenone derivatives has been used to confirm their calculated molecular formulas with high precision. nih.gov

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds within a mixture, such as a plant extract or a chemical reaction product. mdpi.com

Phenolic compounds like this compound are generally not volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step, typically silylation, is required. nih.govresearchgate.net This process replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. nih.gov

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks. For acetophenone (B1666503) derivatives, characteristic fragmentation patterns include the loss of a methyl radical ([M-15]⁺) and the cleavage of the acyl group ([M-43]⁺), which provides structural clues. Analysis of these fragments helps to confirm the identity of the compound by comparing the obtained spectrum with library data. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 3-Allyl-2,4-dihydroxyacetophenone | C₁₁H₁₂O₃ | 38987-00-7 |

| 2,4-Dihydroxyacetophenone | Resacetophenone; 4-Acetylresorcinol | C₈H₈O₃ | 89-84-9 |

| 3'-Allyl-4'-hydroxyacetophenone | 1-(4-hydroxy-3-(2-propenyl)phenyl)-ethanone | C₁₁H₁₂O₂ | 1132-05-4 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of an acetophenone derivative typically displays characteristic absorption bands corresponding to its various functional groups. For a compound like 3'-allyl-4'-hydroxyacetophenone, the spectrum would be defined by vibrations of the hydroxyl (O-H), carbonyl (C=O), aromatic ring (C=C), and allyl groups.

Key Vibrational Modes for Acetophenone Analogues:

O-H Stretching: The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The allyl group's vinylic C-H stretching appears at slightly higher wavenumbers, while the aliphatic C-H stretching of the -CH₂- group is found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the ketone is a strong absorber and typically shows a sharp, intense peak in the range of 1630-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group is also expected in this region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1300 cm⁻¹ range.

Allyl Group Vibrations: The allyl group would also show characteristic out-of-plane bending vibrations for the =CH₂ and -CH= groups, typically below 1000 cm⁻¹.

The table below summarizes the expected IR absorption bands for a substituted dihydroxyacetophenone based on the analysis of its analogues.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic/Vinylic | C-H stretch | 3000-3100 |

| Aliphatic (Allyl) | C-H stretch | < 3000 |

| Carbonyl | C=O stretch | 1630-1680 (strong, sharp) |

| Aromatic/Allyl | C=C stretch | 1450-1600 |

| Phenolic | C-O stretch | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds, including dihydroxyacetophenone derivatives, typically exhibit two main absorption bands in the UV region, which are often referred to as the B-band (benzenoid) and C-band. researchgate.net These bands arise from π → π* electronic transitions within the benzene (B151609) ring.

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring, as well as the solvent used for analysis. nih.gov For this compound, the presence of two hydroxyl groups (auxochromes) and an acetyl group (chromophore) would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The allyl group may have a minor influence on the electronic transitions.

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, data for related dihydroxyacetophenone derivatives provide a basis for understanding its likely absorption characteristics. For instance, 2',4'-dihydroxyacetophenone (B118725) in ethanol (B145695) exhibits absorption maxima that can be used as a reference point. The solvent can also play a significant role; for example, a change in pH can lead to the deprotonation of the phenolic hydroxyl groups, resulting in a shift of the absorption bands. nih.gov

The expected UV-Vis absorption data for a dihydroxyacetophenone derivative are presented in the table below.

| Compound Family | Solvent | Absorption Maxima (λmax) | Transition Type |

| Dihydroxyacetophenones | Ethanol/Methanol | ~270-290 nm, ~310-330 nm | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

There is no specific published crystal structure for this compound in the reviewed scientific literature. However, crystallographic studies of its analogues, such as other substituted acetophenones and dihydroxybenzene derivatives, offer valuable insights into the likely solid-state conformation.

For instance, the crystal structure of 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone reveals important details about the molecular geometry and intermolecular forces that are likely to be present in related compounds. researchgate.net In such structures, the dihedral angle between the aromatic rings and the planarity of the molecule are key features. Intermolecular and intramolecular hydrogen bonds involving the hydroxyl and carbonyl groups play a crucial role in stabilizing the crystal lattice.

The table below summarizes typical crystallographic data that would be obtained for an acetophenone derivative, based on published structures of analogues.

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Intermolecular Forces | O-H···O hydrogen bonds, C-H···π interactions |

Vibrational Spectroscopy (Raman)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings.

Specific Raman spectroscopic data for this compound is not available in the surveyed literature. However, studies on p-hydroxy acetophenone provide a framework for interpreting the expected Raman shifts. researchgate.net The key functional groups of this compound would give rise to characteristic Raman signals.

Expected Raman Shifts for Acetophenone Analogues:

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring are expected to produce strong Raman bands in the 1580-1620 cm⁻¹ region. The ring breathing mode, a symmetric vibration, is also a characteristic Raman signal.

Carbonyl Stretching: The C=O stretching vibration, while strong in the IR, is also typically observable in the Raman spectrum, often in the 1640-1680 cm⁻¹ range.

Allyl Group Vibrations: The C=C double bond of the allyl group would be expected to show a distinct Raman signal around 1640 cm⁻¹.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region.

The table below outlines the anticipated Raman shifts for a substituted dihydroxyacetophenone based on data from its analogues.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | C=C stretch | 1580-1620 (strong) |

| Carbonyl | C=O stretch | 1640-1680 |

| Allyl Group | C=C stretch | ~1640 |

| Aromatic/Aliphatic | C-H stretch | 2800-3100 |

Biological Activities and Pharmacological Potential of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone and Its Derivatives

Antidiabetic Activities (e.g., α-glucosidase inhibition)

In the management of type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia.

Despite the therapeutic importance of α-glucosidase inhibitors, a detailed search of scientific literature did not yield specific studies evaluating the α-glucosidase inhibitory activity of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone. Therefore, no quantitative data, such as IC50 values, can be reported for this compound at this time.

Other Enzyme Inhibitory Activities

Neuraminidase is a critical enzyme found on the surface of influenza viruses. It facilitates the release of newly formed virus particles from infected host cells, thereby promoting the spread of the infection. Consequently, neuraminidase inhibitors are an important class of antiviral drugs for the treatment of influenza.

Specific research on the neuraminidase inhibitory potential of this compound is not available in the current literature. However, studies on other natural acetophenone (B1666503) compounds have shown moderate activity. For instance, two acetophenones isolated from the foliage of Cleistocalyx operculatus demonstrated inhibitory effects against neuraminidase from various swine influenza strains (H9N2, H1N1 WT, H274Y), with IC50 values ranging from 36.72 µM to 48.25 µM nih.gov. This suggests that the acetophenone scaffold may serve as a basis for developing new neuraminidase inhibitors, though direct testing of this compound is required to confirm any potential activity.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, urease produced by pathogenic bacteria, such as Helicobacter pylori, can lead to conditions like gastritis, peptic ulcers, and potentially gastric cancer by neutralizing stomach acid and promoting bacterial colonization. Urease inhibitors can counteract these effects and are considered valuable therapeutic agents.

A review of the available scientific literature found no studies that have investigated or reported on the urease inhibitory activity of this compound.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. Inhibitors of these enzymes are used in the treatment of neurodegenerative diseases like Alzheimer's disease. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Tyrosinase inhibitors are of great interest in the cosmetic industry for skin-whitening applications and in medicine for treating hyperpigmentation disorders.

There are no specific research findings on the cholinesterase or tyrosinase inhibitory activities of this compound in the reviewed literature.

Antioxidant Potential

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These tests measure the capacity of a substance to donate an electron or hydrogen atom to neutralize free radicals.

While the phenolic structure of this compound suggests potential antioxidant properties, specific experimental data from DPPH, ABTS, or other antioxidant assays for this compound could not be located in the scientific literature. Therefore, no IC50 values for its antioxidant activity can be provided.

Exploration of Additional Pharmacological Targets and Mechanisms

Beyond the aforementioned targets, research into structurally related compounds suggests other potential pharmacological activities. The core structure, 2,4-dihydroxyacetophenone, has been used as a scaffold to synthesize derivatives with other biological functions. For example, a series of bis-Schiff bases derived from 2,4-dihydroxyacetophenone were synthesized and found to be noteworthy inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), enzymes implicated in various conditions including cardiovascular and neurodegenerative diseases nih.gov.

While these findings point to the versatility of the 2,4-dihydroxyacetophenone scaffold, they are not direct results for this compound nih.gov. The specific allyl group at the 3-position may significantly alter its biological activity profile. Future research is needed to explore the full pharmacological potential of this specific compound and determine if it interacts with these or other biological targets.

Structure Activity Relationship Sar Studies of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone Derivatives

Impact of Allyl Group Modifications on Bioactivity

Modifications of this group, such as altering its length, introducing unsaturation, or replacing it with other hydrophobic chains like a prenyl group (3-methyl-2-butenyl), can substantially influence bioactivity. For instance, in related phenolic acetophenones, the presence of a prenyl group has been shown to be critical for antifungal activity. The compound 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), a prenylated analogue, exhibits potent activity against Candida albicans. researchgate.net This suggests that the hydrophobic side chain is essential for membrane interaction or binding to a specific active site.

While direct SAR studies focusing on systematic modifications of the allyl group on this specific scaffold are not extensively documented, the general principles of medicinal chemistry suggest that changes would modulate activity. For example, saturation of the allyl double bond to a propyl group would alter the conformation and electronic properties, likely reducing certain activities that depend on the π-system. Conversely, substitution with bulkier or more complex lipophilic groups could enhance binding affinity for certain targets. The synthesis of chalcones and other derivatives often retains the allyl group, indicating its perceived importance for the desired biological effect, such as antimicrobial activity. researchgate.net

Influence of Phenolic Hydroxyl Substitutions on Activity

The 2,4-dihydroxy substitution pattern on the phenyl ring, a resorcinol-type moiety, is a cornerstone of the bioactivity of these acetophenone (B1666503) derivatives. The number and position of hydroxyl groups are critical for various pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory actions. nih.gov

The 2-hydroxyl group is particularly important as it forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This hydrogen bond influences the molecule's conformation and acidity. Furthermore, the 2'-hydroxy group in the acetophenone scaffold is a key prerequisite for the synthesis of important heterocyclic derivatives like chromones and flavones via reactions such as the Baker-Venkataraman rearrangement. mdpi.com

The 4-hydroxyl group also contributes significantly to the molecule's activity, often by acting as a hydrogen bond donor in interactions with biological targets. SAR studies on related 2,4-dihydroxyacetophenone derivatives show that both hydroxyl groups are often essential for potent activity. For instance, in a series of bis-Schiff bases derived from 2,4-dihydroxyacetophenone, the dihydroxy pattern was a constant feature in compounds showing potent inhibition of phosphodiesterase (PDE) enzymes. nih.gov

Modification of these hydroxyl groups, such as through O-methylation or conversion to esters, generally leads to a significant change in biological activity. Such modifications alter the hydrogen-bonding capacity and increase lipophilicity, which can affect cell permeability and target binding. For example, while 2',4'-dihydroxy-3'-methylacetophenone shows potent anti-inflammatory activity, its O-alkylated derivatives would be expected to have different potency profiles. acgpubs.org

Role of Acetyl Moiety in Biological Interactions

The acetyl group of 1-(3-allyl-2,4-dihydroxyphenyl)ethanone is not merely a passive structural element but an active participant in biological interactions and a crucial handle for synthetic diversification. Its carbonyl oxygen acts as a hydrogen bond acceptor, which is vital for intramolecular bonding with the 2-hydroxyl group and for intermolecular interactions with receptor sites.

This moiety is the primary site for Claisen-Schmidt condensation reactions with various aldehydes to form chalcones, which are precursors to a vast array of bioactive heterocyclic compounds. scispace.comnih.gov The conversion of the acetyl group into an α,β-unsaturated carbonyl system in chalcones is fundamental to their biological activities.

Furthermore, the acetyl group can be chemically modified to generate other functional groups, leading to new classes of compounds with distinct biological profiles.

Hydrazone Formation : Reaction with hydrazine (B178648) hydrate (B1144303) converts the acetyl group into a hydrazone. This new moiety can then be reacted with aldehydes to create bis-Schiff bases. Derivatives of 2,4-dihydroxyacetophenone synthesized in this manner have demonstrated potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), with the activity being modulated by the nature of the substituent on the aldehyde ring. nih.gov

Ketone Modification : In related acetophenones, modifying the acetyl group has been shown to enhance bioactivity. A study on 2,4-dihydroxy-5-methylacetophenone derivatives revealed that changing the acetyl group to other keto forms, such as an isopropyl ketone, resulted in the most potent antifungal activity against several plant pathogens. nih.gov This indicates that the steric and electronic properties of the acyl chain are critical for optimizing activity.

The following table summarizes the impact of acetyl group modifications on the antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives against Botrytis cinerea, illustrating the importance of this moiety. nih.gov

| Compound | R Group (Modification of Acetyl) | IC50 (µg/mL) |

| Parent | -CH₃ (Acetyl) | 48.21 |

| 2b | -CH₂CH₃ (Propionyl) | 35.43 |

| 2d | -(CH₂)₂CH₃ (Butyryl) | 32.65 |

| 2g | -CH(CH₃)₂ (Isopropyl ketone) | 20.14 |

| 2h | -Cyclopropyl | 30.55 |

SAR of Derived Heterocyclic Systems

The this compound scaffold is an excellent starting material for the synthesis of various N- and O-containing heterocyclic systems, most notably through its conversion to chalcones. The subsequent cyclization of these chalcone (B49325) intermediates with reagents like hydrazine or hydroxylamine (B1172632) yields pyrazolines and isoxazoles, respectively. The biological activity of these resulting heterocycles is highly dependent on the substituents inherited from the chalcone precursors. scispace.comresearchgate.netthepharmajournal.com

The general synthetic pathway proceeds as follows:

Chalcone Synthesis : this compound undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde to yield a chalcone.

Heterocycle Formation : The resulting chalcone is then reacted with a binucleophile.

With hydrazine hydrate (often in acetic acid), it cyclizes to form a pyrazoline derivative. elifesciences.org

With hydroxylamine hydrochloride (in the presence of a base), it forms an isoxazole (B147169) derivative. rasayanjournal.co.innih.gov

The SAR of these heterocyclic systems is dictated by the nature of the substituents on the aromatic rings.

Pyrazolines : The introduction of the pyrazoline nucleus is reported to increase the pharmacological activity of the parent chalcones. scispace.com In a series of pyrazoline derivatives synthesized from various chalcones, the nature and position of substituents on the phenyl rings were critical for anti-inflammatory and antimicrobial activities. For instance, N-1 acetylation of the pyrazoline ring is a common modification that influences the activity profile. elifesciences.org

Isoxazoles : The isoxazole ring, formed from the chalcone, also imparts significant biological properties. The substituents on the phenyl rings of the original chalcone determine the ultimate activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. derpharmachemica.comresearchgate.net

The table below presents SAR data for antimicrobial activity of chalcones and their derived pyrazolines, demonstrating how structural modifications impact efficacy against Staphylococcus aureus. mdpi.com

| Compound | Type | R Group on Ring B | MIC (µg/mL) |

| 2a | Chalcone | 4-Cl | 62.5 |

| 3a | Pyrazoline | 4-Cl | 125 |

| 2d | Chalcone | 2-Cl, 4-NO₂ | 31.25 |

| 3d | Pyrazoline | 2-Cl, 4-NO₂ | 62.5 |

| 2h | Chalcone | 2-Cl, 4-NO₂ (on Ring A) | 31.25 |

This data indicates that in this series, the chalcones were generally more potent than their corresponding pyrazoline derivatives, and that strong electron-withdrawing groups (like -Cl and -NO₂) enhanced the antimicrobial activity. mdpi.com

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.com For the this compound family, a general pharmacophore can be hypothesized based on its key structural motifs and the SAR data discussed.

A putative pharmacophore model would include:

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the acetyl group and the ether-like oxygen in derived chromones.

Hydrogen Bond Donors (HBD) : The phenolic hydroxyl groups at positions 2 and 4.

Hydrophobic/Aromatic Regions (HY/AR) : The phenyl ring itself and the allyl substituent.

Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The SAR studies on this compound derivatives exemplify classic lead optimization strategies:

Substituent Modification : Altering the allyl group (Section 5.1) or substituents on derived aromatic rings to enhance hydrophobic or electronic interactions.

Functional Group Modification : Modifying the phenolic hydroxyls (Section 5.2) or the acetyl moiety (Section 5.3) to fine-tune solubility, hydrogen bonding capacity, and metabolic stability.

Scaffold Hopping/Elaboration : Using the core acetophenone structure to build more complex heterocyclic systems like pyrazolines and isoxazoles (Section 5.4), which can access different binding modes and improve novelty and patentability.

Quantitative Structure-Activity Relationship (QSAR) studies on related scaffolds, such as other acetophenone derivatives or chalcones, can further refine this process. By correlating physicochemical properties with biological activity, 3D-QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.govnih.gov This integrated approach of SAR, pharmacophore modeling, and QSAR is essential for transforming a promising hit compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, electronic distribution, and reactivity.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nanobioletters.comresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C=O | ~1.23 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (allyl) | ~1.50 Å | |

| C=C (allyl) | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C=O | ~120° | |

| Dihedral Angle | Phenyl-C=O | ~0-10° |

Note: These values are illustrative and based on typical DFT calculations for similar phenolic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netmasterorganicchemistry.com The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. schrodinger.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electron-donating hydroxyl groups and the π-system of the phenyl ring and allyl group would influence the energies of these orbitals.

Table 2: Representative FMO Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These values are estimations based on DFT studies of analogous aromatic compounds. materialsciencejournal.orgreddit.com

The distribution of HOMO and LUMO densities across the molecule would indicate the most probable sites for nucleophilic and electrophilic attacks, respectively. The HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, while the LUMO may be distributed over the acetyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are the most nucleophilic sites. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to deprotonation. The aromatic ring would show a nuanced potential distribution due to the competing effects of the activating hydroxyl groups and the deactivating acetyl group.

Reactivity Descriptors (e.g., Fukui function)

Local reactivity is often analyzed using the Fukui function, which identifies the most reactive sites within a molecule. researchgate.netsemanticscholar.org The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of atoms susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function analysis would likely pinpoint the oxygen atoms and specific carbon atoms on the aromatic ring as the most reactive centers.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. apeejay.edu This method is instrumental in drug discovery for identifying potential drug targets and for predicting the binding affinity of a compound to a specific protein. amazonaws.com

Ligand-Protein Interaction Analysis

In a molecular docking study, this compound would be treated as the ligand, and its interactions with various protein targets would be simulated. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable ligand-protein complex. The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding. semanticscholar.org

The analysis of the docked pose reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, the hydroxyl groups are likely to act as hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the protein's binding pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Enzyme X | -7.5 | Asp120, Ser150 | Hydrogen Bond |

| Phe200 | π-π Stacking | ||

| Leu180, Val190 | Hydrophobic |

Note: This table is a hypothetical example to illustrate the type of data obtained from a molecular docking study. The specific protein targets and interacting residues would depend on the biological activity being investigated.

Such studies are crucial for understanding the mechanism of action of bioactive compounds and for designing new molecules with improved potency and selectivity. For instance, docking studies on similar dihydroxyphenyl compounds have been used to investigate their potential as inhibitors of enzymes like acetylcholinesterase or cyclooxygenase. nih.govnih.govmdpi.com

Prediction of Binding Modes and Key Residues

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target, to form a stable complex. This method is instrumental in understanding the potential biological activity of a compound. For this compound, while specific docking studies are not available, we can infer its potential binding behavior by examining studies on analogous compounds with similar structural features, such as the 2,4-dihydroxyacetophenone core and the presence of a lipophilic substituent.

A relevant potential target for compounds with a polyphenol structure is Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.netplos.orgnih.govmdpi.comnih.gov Molecular docking simulations of various flavonoids and polyphenols with COX-2 have revealed key interactions that are likely relevant for this compound. nih.gov

The binding pocket of COX-2 is a hydrophobic channel. The dihydroxyphenyl moiety of this compound would be expected to form crucial hydrogen bonds with polar amino acid residues at the active site. Specifically, the hydroxyl groups are likely to interact with the side chains of residues such as Tyrosine, Serine, and Arginine. For instance, studies on similar inhibitors have shown hydrogen bonding with Tyr385 and Ser530, which are critical for the catalytic activity of COX-2.

Table 1: Predicted Key Residue Interactions for this compound with a Putative Protein Target (e.g., COX-2)

| Molecular Moiety of Compound | Potential Interacting Residues | Type of Interaction |

| 2,4-Dihydroxyphenyl | Tyr385, Ser530, Arg120 | Hydrogen Bonding |

| Allyl Group | Leu352, Val523, Ala527 | Hydrophobic (van der Waals) |

| Ethanone (B97240) Group | Gln192, His90 | Hydrogen Bonding |

In Silico Pharmacokinetics (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound. eijppr.com These predictions are based on the molecular structure and physicochemical properties. For this compound, we can predict its ADME profile based on general principles and data from structurally related molecules. nih.govresearchgate.net

One of the most common frameworks for predicting oral bioavailability is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (log P) not greater than 5.

Based on the structure of this compound (C₁₁H₁₂O₃), we can estimate these properties. The molecular weight is approximately 192.21 g/mol . It has two hydroxyl groups (hydrogen bond donors) and three oxygen atoms (one carbonyl and two hydroxyl, acting as hydrogen bond acceptors). The calculated log P is expected to be within the acceptable range for drug-like molecules. Therefore, it is likely to comply with Lipinski's Rule of Five, suggesting good potential for oral absorption.

Further ADME parameters can be predicted using various computational models. The Topological Polar Surface Area (TPSA) is a good indicator of drug transport properties, including intestinal absorption and blood-brain barrier penetration. For a molecule of this nature, the TPSA would be moderate, suggesting good cell membrane permeability.

Table 2: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | ~192.21 g/mol | Favorable for absorption |

| Hydrogen Bond Donors | 2 | Good oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Good oral bioavailability |

| Log P (Octanol/Water) | 2.0 - 3.0 | Optimal lipophilicity |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Good cell permeability |

| Oral Bioavailability | High | Likely well-absorbed |

| Blood-Brain Barrier Permeation | Moderate to Low | May have limited CNS effects |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of a molecule over time. nih.govmdpi.comnih.govmdpi.com For this compound, an MD simulation would reveal the dynamic behavior of the allyl chain and the rotational freedom of the hydroxyl and ethanone groups.

An MD simulation would typically be performed on the compound in a solvated environment (e.g., a water box) to mimic physiological conditions. The simulation would track the atomic movements over a period of nanoseconds. Analysis of the simulation trajectory would provide insights into the conformational landscape of the molecule.

The allyl group is expected to exhibit significant flexibility, adopting various conformations. This flexibility could be important for its ability to fit into different binding pockets. The simulation would quantify the dihedral angle distributions of the allyl chain, revealing the most populated conformational states.

Furthermore, if the compound is simulated in complex with a protein target, MD simulations can assess the stability of the binding mode predicted by molecular docking. rsc.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, would indicate the stability of the complex and the flexibility of different regions. A stable binding mode is characterized by low RMSD values for the ligand throughout the simulation.

Natural Occurrence and Isolation Methodologies

Identification in Plant and Microbial Sources

There are no documented instances of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone being identified as a constituent of any plant or microorganism. Searches of phytochemical and microbiological databases have yielded no results for this specific compound.

Extraction Techniques from Natural Matrices

Given the absence of known natural sources, no specific extraction techniques for this compound from natural matrices have been developed or reported. The following subsections describe general methodologies that would hypothetically be considered if the compound were to be discovered in a natural source.

Conventional solvent extraction is a foundational technique for isolating compounds from plant or microbial biomass. The choice of solvent is critical and is based on the polarity of the target compound. For a phenolic compound like this compound, solvents such as methanol, ethanol (B145695), or ethyl acetate (B1210297) would likely be employed. The process typically involves macerating the dried and powdered source material in the chosen solvent, followed by filtration and concentration of the extract.

Hypothetical Conventional Solvent Extraction Parameters:

| Parameter | Description |

| Solvent | Methanol, Ethanol, Ethyl Acetate, or mixtures thereof |

| Material State | Dried and ground plant or microbial biomass |

| Extraction Time | 24-72 hours |

| Temperature | Room temperature to gentle heating |

| Solid-to-Solvent Ratio | Typically 1:10 to 1:20 (g/mL) |

Advanced extraction methods are often employed to improve efficiency and reduce solvent consumption and extraction time.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material enhances solvent penetration and mass transfer, leading to more efficient extraction.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the source material. This rapid, localized heating can cause cell rupture, facilitating the release of target compounds into the solvent.

Comparison of Hypothetical Advanced Extraction Methods:

| Method | Principle | Potential Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds. |

| Microwave-Assisted Extraction (MAE) | Microwave heating | Very short extraction times, reduced solvent use, improved extraction yield. |

Chromatographic Purification Strategies

Following extraction, the crude extract would contain a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying the target compound.

Column chromatography is a fundamental purification technique. The crude extract would be loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For a moderately polar compound like this compound, a normal-phase column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) would likely be effective.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative purposes. For the final purification of this compound, a preparative reversed-phase HPLC system would be a suitable choice. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water.

Hypothetical HPLC Purification Parameters:

| Parameter | Description |

| Column | Preparative Reversed-Phase C18 |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV-Vis detector (wavelength determined by the compound's absorbance maxima) |

| Flow Rate | Dependent on column dimensions |

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolism Investigations

Direct in vitro and in vivo metabolic studies on 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone are not extensively documented. However, based on the metabolism of similar compounds, several key pathways can be anticipated.

In Vitro Studies on Related Compounds:

Acetophenone (B1666503) Metabolism: In vitro studies on acetophenone and its derivatives have revealed several metabolic routes. For instance, the enzymatic N-hydroxylation of acetophenone imines has been demonstrated in various mammalian species tandfonline.com. Furthermore, the reduction of the ketone group to an alcohol and aliphatic C-hydroxylation are also recognized metabolic pathways for propiophenone, a related aromatic ketone nih.gov. The metabolism of acetophenone has been shown to be mediated by cytochrome P450 enzymes, which can lead to the formation of various metabolites researchgate.netnih.gov.

Phenolic Compound Metabolism: Polyphenolic compounds are known to undergo extensive metabolism. In vitro studies using liver microsomes have shown that phenolic xenobiotics can be metabolized by Phase I enzymes to form more lipophilic products nih.gov. The primary routes of metabolism for dietary polyphenols are glucuronidation, sulfation, and methylation, which are Phase II conjugation reactions nih.govcas.cznih.gov.

In Vivo Studies on Related Compounds:

Acetophenone Metabolism: In humans, acetophenone is metabolized to benzoic acid, carbonic acid, and acetone wikipedia.org. The formation of hippuric acid in urine can be an indicator of acetophenone exposure wikipedia.org.

Phenolic Compound Metabolism: In vivo studies on various phenolic compounds have consistently shown rapid and extensive metabolism. Following ingestion, polyphenols are often present in the bloodstream as glucuronide, sulfate, and methylated conjugates nih.govmdpi.com.

Based on this evidence, it is plausible that this compound undergoes reduction of its ketone group, hydroxylation of the allyl side chain, and subsequent Phase II conjugation reactions.

Identification of Metabolites

Specific metabolites of this compound have not been identified in published research. However, based on the known metabolic pathways of its structural components, a range of potential metabolites can be predicted.

Potential Phase I Metabolites:

Reduction Product: The ketone group could be reduced to a secondary alcohol, forming 1-(3-allyl-2,4-dihydroxyphenyl)ethanol.

Allyl Group Oxidation: The allyl side chain is a likely site for oxidation. This could result in the formation of an epoxide, which can then be hydrolyzed to a diol. Alternatively, oxidation could occur at the terminal carbon of the allyl group to form an alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.

Potential Phase II Metabolites:

Glucuronides: The hydroxyl groups on the phenyl ring and any newly formed hydroxyl groups are susceptible to glucuronidation.

Sulfates: Similarly, these hydroxyl groups can be conjugated with sulfate.

Methylated Products: The catechol-like dihydroxy arrangement on the phenyl ring could be a substrate for catechol-O-methyltransferase (COMT), leading to the formation of mono-methylated ethers.

The following table summarizes the probable metabolites of this compound based on the metabolism of analogous compounds.

| Metabolic Reaction | Potential Metabolite Name | Description |

| Phase I: Reduction | 1-(3-Allyl-2,4-dihydroxyphenyl)ethanol | Reduction of the ethanone (B97240) ketone group to a secondary alcohol. |

| Phase I: Oxidation | 1-(3-(2,3-Dihydroxypropyl)-2,4-dihydroxyphenyl)ethanone | Oxidation of the allyl side chain to a diol. |

| Phase I: Oxidation | 1-(3-(3-Hydroxyprop-1-en-1-yl)-2,4-dihydroxyphenyl)ethanone | Hydroxylation of the allyl side chain. |

| Phase II: Glucuronidation | This compound glucuronide | Conjugation of a glucuronic acid molecule to one of the hydroxyl groups. |

| Phase II: Sulfation | This compound sulfate | Conjugation of a sulfate group to one of the hydroxyl groups. |

| Phase II: Methylation | 1-(3-Allyl-2-hydroxy-4-methoxyphenyl)ethanone or 1-(3-Allyl-4-hydroxy-2-methoxyphenyl)ethanone | Methylation of one of the phenolic hydroxyl groups. |

Role as a Secondary Metabolite

Acetophenone and its derivatives are recognized as secondary metabolites in the plant kingdom. nih.govencyclopedia.pub These compounds are typically synthesized through the phenylpropanoid pathway. nih.govwikipedia.orgresearchgate.netrsc.orgtaylorandfrancis.com

The biosynthesis of phenylpropanoids starts with the amino acid phenylalanine. wikipedia.orgtaylorandfrancis.com A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of a diverse array of phenolic compounds. Chalcone (B49325) synthase, a key enzyme in this pathway, is responsible for producing the chalcone scaffold from which flavonoids and other related molecules are derived. nih.gov It is plausible that this compound is a naturally occurring secondary metabolite in certain plant species, where it may play a role in defense against herbivores and pathogens or act as a signaling molecule. The presence of the allyl group suggests a potential biosynthesis step involving the prenylation of a dihydroxyphenyl ethanone precursor.

Analytical Methodologies for Detection and Quantification of 1 3 Allyl 2,4 Dihydroxyphenyl Ethanone

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, providing the necessary separation from related substances and matrix components. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are primary methods, while advanced techniques like Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offer enhanced resolution for particularly complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for this compound, potentially after derivatization to increase its volatility. This method is particularly valuable for identifying and quantifying the compound within intricate mixtures such as food products or environmental samples. nih.gov The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for high-confidence identification based on the fragmentation pattern of the molecule. ajol.info

For analogous compounds like 1-(2,4-dihydroxyphenyl)ethanone, mass spectral data is available in databases such as the NIST WebBook, which serves as a reference for identification. nist.govnist.gov The analysis of ketones in various foodstuffs has been successfully performed using GC-MS, demonstrating its robustness for this class of compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Phenolic Ketones

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS, DB-5MS (or similar non-polar) | Separation based on boiling point and polarity. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp 50-100°C, ramp to 280-300°C | Separates compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| Mass Analyzer | Quadrupole, Ion Trap | Filters fragments based on their mass-to-charge ratio (m/z). |

| Detection Range | 40-500 amu | Covers the expected mass range of the target compound and its fragments. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of this compound. It is particularly well-suited for non-volatile or thermally sensitive compounds. Reverse-phase (RP) HPLC is the most common mode used for this type of analysis. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, like formic or phosphoric acid, is often added to the mobile phase to improve peak shape for phenolic compounds. sielc.com Detection is commonly achieved using a UV-Vis Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. researchgate.net This method is simple, rapid, and reproducible for the analysis of ketones. researchgate.net

Table 2: Representative HPLC Method Conditions and Performance

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Standard reverse-phase column for separating moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a wide range of polarities. researchgate.net |

| Detector | UV-Vis Diode-Array Detector (DAD) | Quantifies the compound based on its UV absorbance and confirms peak purity. researchgate.net |

| Wavelength | Determined by UV scan (e.g., ~280 nm) | Wavelength of maximum absorbance for the analyte ensures highest sensitivity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Detection Limit | 10-20 µg/L | Typical sensitivity for derivatized ketones, demonstrating high sensitivity. researchgate.net |

| Linearity (r²) | > 0.99 | A high correlation coefficient indicates a linear relationship between concentration and response. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC/TOF-MS)

For exceptionally complex samples where one-dimensional GC-MS may not provide adequate separation, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significantly enhanced resolving power. rsc.orgspringernature.com This technique employs two different chromatographic columns connected by a modulator. The modulator traps small portions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.

This approach is highly effective for separating isomeric compounds and isolating trace analytes from a heavy matrix background, which is often a challenge in environmental or biological samples. nih.gov The high separation capacity of GCxGC, combined with the fast acquisition speed and high sensitivity of a TOF-MS detector, makes it a superior tool for both targeted and non-targeted analysis of complex volatile and semi-volatile mixtures. nih.govresearchgate.net

Table 3: Comparison of GC-MS and GCxGC-MS for Complex Sample Analysis

| Feature | Conventional GC-MS | GCxGC-MS |

|---|---|---|

| Peak Capacity | Low to Moderate (~200-500) | Very High (>5000) |

| Resolution | Standard | Significantly Enhanced |

| Sensitivity | Good | Excellent (due to chromatographic focusing) |

| Sample Type | Simple to moderately complex mixtures | Highly complex mixtures (e.g., metabolomics, environmental extracts). rsc.orgnih.gov |

| Data Complexity | 2D (Time vs. Intensity) | 3D (1st Dim. Time, 2nd Dim. Time, Intensity) |

| Compound ID | Based on retention time and mass spectrum | Enhanced confidence due to structured chromatograms and mass spectra. |

Spectrophotometric Quantification Methods

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method that can be used for the quantification of this compound, provided it is in a relatively pure solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for phenolic ketones is typically in the UV range. For example, a structurally related chalcone (B49325), (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, exhibits absorption peaks at 261 nm and 368 nm. icm.edu.pl The NIST Chemistry WebBook also provides UV/Visible spectral data for the related compound 1-(2,4-dihydroxyphenyl)ethanone. nist.gov The concentration of the target compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 4: UV Absorption Maxima (λmax) for Structurally Related Compounds

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |

|---|---|---|---|---|

| (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 261 | 368 | THF | icm.edu.pl |

Non-Targeted Analysis (NTA) in Environmental and Biological Samples

Non-Targeted Analysis (NTA) is an advanced analytical strategy used to identify a broad range of chemicals in a sample without pre-selecting specific analytes. au.dk This approach is invaluable for discovering emerging contaminants or identifying unexpected compounds in environmental and biological matrices. nih.gov The detection of this compound in such samples would typically involve a workflow based on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), using instruments like Orbitrap or TOF-MS. mdpi.com

The NTA workflow begins with a broad, non-selective extraction of chemicals from the sample. au.dk The extract is then analyzed by LC-HRMS to generate a complex dataset of mass spectral features. Sophisticated software is used to detect these features, align them across different samples, and tentatively identify them by matching their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS) against large chemical databases and spectral libraries. nih.govnih.gov While NTA methods can detect thousands of features, the final confirmation of a compound's identity, such as this compound, requires comparison with an authentic reference standard. The performance of NTA methods is evaluated based on metrics like accuracy, precision, selectivity, and sensitivity. nih.gov

Table 5: Key Steps in a Non-Targeted Analysis (NTA) Workflow via LC-HRMS

| Step | Description | Objective |

|---|---|---|

| 1. Sample Preparation | Non-selective extraction (e.g., solid-phase extraction) to capture a wide range of chemicals. | Isolate analytes from the sample matrix while minimizing bias. au.dk |

| 2. Data Acquisition | Analysis using LC-HRMS (e.g., Orbitrap, TOF) to acquire high-resolution mass spectra. | Generate accurate mass data for all ionizable compounds in the sample. mdpi.com |

| 3. Data Processing | Use of software for peak picking, feature detection, and alignment across samples. | Convert raw data into a list of mass spectral features (m/z, retention time, intensity). |

| 4. Compound Identification | Match experimental data (accurate mass, MS/MS spectra) against spectral libraries and databases. | Tentatively identify chemical formulas and structures. nih.gov |

| 5. Confirmation | Compare the retention time and mass spectrum of the tentatively identified compound with an authentic reference standard. | Provide confident identification of the compound. |

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways

Currently, there are no specifically documented novel synthetic pathways tailored for 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone in peer-reviewed literature. The synthesis of related 2,4-dihydroxyacetophenone derivatives is known and generally proceeds through established methods such as the Friedel-Crafts acylation of resorcinol (B1680541). Subsequent allylation would theoretically yield the target compound. However, dedicated research into optimizing yields, improving regioselectivity, and developing more sustainable or scalable synthetic routes for this specific molecule is absent from the current body of scientific knowledge. Future research could focus on enzymatic or chemo-enzymatic methods, photocatalysis, or continuous flow chemistry to develop more efficient and environmentally friendly synthetic strategies.

Exploration of Untapped Biological Targets

The biological activities and potential pharmacological targets of this compound have not been reported. The presence of the resorcinol and allyl moieties suggests that the compound could possess antioxidant, anti-inflammatory, or antimicrobial properties, as seen in other related phenolic compounds. However, without empirical data from biological screening and mechanistic studies, any discussion of its potential targets remains conjectural. Future research should involve broad-spectrum screening of this compound against various cell lines and enzyme panels to identify any potential bioactivity. This initial step would be crucial in uncovering any therapeutic potential and guiding further, more focused investigations.

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity